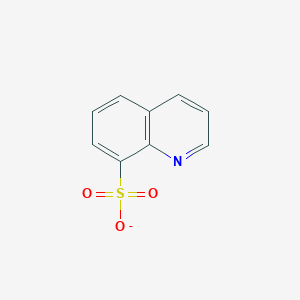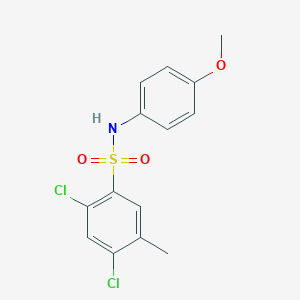![molecular formula C23H19N3O5S B280725 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research. MI-2 is a synthetic compound that targets the MDM2-p53 interaction, which is a crucial pathway in cancer development.
Mécanisme D'action
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. By binding to MDM2, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to have significant biochemical and physiological effects. In preclinical studies, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to inhibit tumor growth and induce apoptosis in cancer cells. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has also been shown to increase the expression of p53 and its downstream targets, which are involved in cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is its specificity towards the MDM2-p53 interaction. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been shown to have minimal off-target effects, which makes it an ideal tool for studying the MDM2-p53 pathway. However, one of the limitations of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan. One area of research is the development of more potent and selective N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan analogs. Another area of research is the combination of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan in combination with immunotherapy is an area of active research. Finally, the development of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan as a diagnostic tool for cancer is an area of potential future research.
Conclusion:
In conclusion, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is a promising small molecule inhibitor that has shown significant potential in cancer treatment. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan works by disrupting the MDM2-p53 interaction, which leads to the activation of p53 and ultimately leads to cancer cell death. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been extensively studied for its potential in cancer treatment and has shown minimal off-target effects. There are several future directions for the study of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan, including the development of more potent and selective N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan analogs, combination with other cancer therapies, and the development of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan as a diagnostic tool for cancer.
Méthodes De Synthèse
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is synthesized through a multistep process involving several chemical reactions. The synthesis of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan involves the condensation of 6-bromoindole-3-carbaldehyde with tryptophan methyl ester to form the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan.
Applications De Recherche Scientifique
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan works by disrupting the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor protein. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
Propriétés
Formule moléculaire |
C23H19N3O5S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N3O5S/c1-26-19-9-10-20(15-6-4-7-16(21(15)19)22(26)27)32(30,31)25-18(23(28)29)11-13-12-24-17-8-3-2-5-14(13)17/h2-10,12,18,24-25H,11H2,1H3,(H,28,29) |
Clé InChI |
KCBJTDNGWZJUGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)